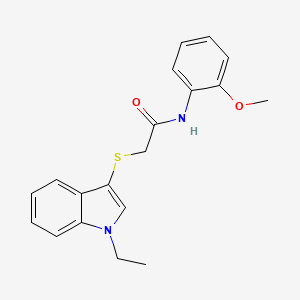

2-(1-ethylindol-3-yl)sulfanyl-N-(2-methoxyphenyl)acetamide

説明

2-(1-Ethylindol-3-yl)sulfanyl-N-(2-methoxyphenyl)acetamide is a synthetic acetamide derivative featuring a 1-ethylindole moiety linked via a sulfanyl bridge to an N-(2-methoxyphenyl)acetamide group. The indole ring system, a privileged scaffold in medicinal chemistry, is substituted at the 3-position with a sulfanyl group, while the acetamide nitrogen is para-substituted with a methoxy group on the phenyl ring.

特性

IUPAC Name |

2-(1-ethylindol-3-yl)sulfanyl-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c1-3-21-12-18(14-8-4-6-10-16(14)21)24-13-19(22)20-15-9-5-7-11-17(15)23-2/h4-12H,3,13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZEALQUMMIEJNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 2-(1-ethylindol-3-yl)sulfanyl-N-(2-methoxyphenyl)acetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

Substitution Reactions: The ethyl group can be introduced at the 1-position of the indole core through alkylation reactions using ethyl halides.

Thioether Formation: The sulfanyl group at the 3-position can be introduced through nucleophilic substitution reactions using thiols.

Acetamide Formation: The final step involves the formation of the acetamide moiety by reacting the intermediate with 2-methoxyphenylacetic acid under appropriate conditions.

化学反応の分析

2-(1-ethylindol-3-yl)sulfanyl-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group of the acetamide moiety, using reducing agents like lithium aluminum hydride.

科学的研究の応用

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: Indole derivatives, including this compound, have shown promise in biological studies for their antimicrobial, antiviral, and anticancer activities.

Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: It can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals

作用機序

The mechanism of action of 2-(1-ethylindol-3-yl)sulfanyl-N-(2-methoxyphenyl)acetamide involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.

類似化合物との比較

Comparison with Structural Analogs

Structural Features and Substitution Patterns

Key structural variations among analogs include:

- Heterocyclic core : Indole vs. benzothiazole (Compound 8, ) or thiazole ().

- Substituent positions : Methoxy group at the 2- vs. 4-position on the phenyl ring ( vs. ).

- Functional groups : Sulfanyl (-S-) vs. sulfonyl (-SO₂-) bridges ().

- Additional substituents : Chlorine, trifluoromethyl, or ethoxy groups ().

Table 1: Structural Comparison of Selected Analogs

Physicochemical and Crystallographic Properties

- Crystal Packing : In 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (), intermolecular N–H⋯N hydrogen bonds stabilize 1D chains, suggesting similar packing motifs may occur in the target compound .

生物活性

2-(1-ethylindol-3-yl)sulfanyl-N-(2-methoxyphenyl)acetamide is an indole derivative that has garnered attention due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound's chemical structure can be described as follows:

- IUPAC Name : 2-(1-ethylindol-3-yl)sulfanyl-N-(2-methoxyphenyl)acetamide

- Molecular Formula : C19H20N2O2S

- CAS Number : 896676-57-6

Synthesis Overview

The synthesis typically involves several steps:

- Formation of the Indole Core : Utilizing Fischer indole synthesis.

- Alkylation : Introducing the ethyl group at the indole's 1-position.

- Thioether Formation : Creating the sulfanyl group via nucleophilic substitution.

- Acetamide Formation : Reacting with 2-methoxyphenylacetic acid to yield the final product.

Antimicrobial Activity

Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Antiviral Activity

Preliminary data suggest that the compound may possess antiviral properties. The mechanism involves inhibiting viral replication by interfering with specific viral enzymes or receptors, although detailed studies are still needed to confirm these effects.

Anticancer Properties

The compound has been investigated for its anticancer activity. It appears to induce apoptosis in cancer cells through modulation of cell signaling pathways, particularly by inhibiting kinases involved in cell proliferation and survival.

The biological activity of 2-(1-ethylindol-3-yl)sulfanyl-N-(2-methoxyphenyl)acetamide is attributed to its ability to interact with various molecular targets:

- Molecular Targets : The compound binds to specific receptors or enzymes, modulating their activity.

- Cellular Pathways : It influences processes such as cell proliferation, apoptosis, and immune responses through these interactions.

Comparative Analysis with Similar Compounds

To understand its unique properties, a comparison with other indole derivatives is essential:

| Compound Name | Structural Variation | Biological Activity |

|---|---|---|

| 2-(1-methylindol-3-yl)sulfanyl-N-(2-methoxyphenyl)acetamide | Methyl group at 1-position | Similar antimicrobial activity |

| 2-(1-ethylindol-3-yl)sulfanyl-N-(4-methoxyphenyl)acetamide | Methoxy group at 4-position | Potentially different binding affinity |

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of indole exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria.

- Anticancer Mechanisms : Research published in peer-reviewed journals indicated that compounds similar to 2-(1-ethylindol-3-yl)sulfanyl-N-(2-methoxyphenyl)acetamide effectively induced apoptosis in various cancer cell lines through caspase activation pathways.

- In Vivo Studies : Animal models have shown promising results regarding the safety and efficacy of this compound in treating infections and tumors, warranting further clinical investigations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。